N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, a cyanophenyl group, a methylsulfonyl group, and an oxalamide group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely cause the molecule to have a fairly rigid and complex three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups would likely make it somewhat soluble in water .Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Research has demonstrated the synthesis and potential application of related compounds as inhibitors of cyclin-dependent kinases, which are critical for cell cycle regulation. The study developed a synthetic methodology that can be utilized in multiple-parallel formats, showing potential applications in medicinal chemistry (Griffin et al., 2006).
Anti-Proliferation Activities
Novel cyano oximino sulfonate derivatives have been synthesized and evaluated for their anti-proliferation effect on mouse fibroblast L929 cells. Some compounds showed cytostatic rather than cytotoxic effects, indicating potential applications in minimizing growth activity without completely killing the cells (El‐Faham et al., 2014).
5-HT Receptor Selectivity
Studies on the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines have explored their selectivity for 5-HT7 receptors, indicating potential applications in designing selective ligands or multifunctional agents for treating complex diseases (Canale et al., 2016).
Cannabinoid CB1/CB2 Receptor Partial Agonists
Research on 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074) has shown its potential as a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties. It induced antihyperalgesic and antiallodynic effects in rat models, suggesting applications in treating chronic pain conditions (de Vry et al., 2004).
Antibacterial and Surface Activity
Novel 1,2,4-triazole derivatives synthesized using sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate as precursors have shown antibacterial activity and potential as surface-active agents. This indicates applications in developing biologically active compounds with surface activity (El-Sayed, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-26(24,25)21-6-4-11(5-7-21)10-19-15(22)16(23)20-14-8-13(17)3-2-12(14)9-18/h2-3,8,11H,4-7,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDJFYNSBJHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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